N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1421510-20-4
VCID: VC6697659
InChI: InChI=1S/C20H26N2O3S/c1-22(2)18-10-7-16(8-11-18)20(23)14-21-26(24,25)19-12-9-15-5-3-4-6-17(15)13-19/h7-13,20-21,23H,3-6,14H2,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O
Molecular Formula: C20H26N2O3S
Molecular Weight: 374.5

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

CAS No.: 1421510-20-4

Cat. No.: VC6697659

Molecular Formula: C20H26N2O3S

Molecular Weight: 374.5

* For research use only. Not for human or veterinary use.

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide - 1421510-20-4

Specification

CAS No. 1421510-20-4
Molecular Formula C20H26N2O3S
Molecular Weight 374.5
IUPAC Name N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Standard InChI InChI=1S/C20H26N2O3S/c1-22(2)18-10-7-16(8-11-18)20(23)14-21-26(24,25)19-12-9-15-5-3-4-6-17(15)13-19/h7-13,20-21,23H,3-6,14H2,1-2H3
Standard InChI Key ULZCVDVCBHRHLE-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O

Introduction

Chemical Identity and Nomenclature

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name and standardized identifiers (Table 1).

Table 1: Key Identifiers of N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

PropertyValueSource
CAS Registry Number1421510-20-4
IUPAC NameN-[2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Molecular FormulaC20_{20}H26_{26}N2_{2}O3_{3}S
Molecular Weight (Calc.)374.48 g/mol
SynonymsNot widely reported-

The compound’s CAS registry number, 1421510-20-4, anchors its identity in chemical databases, though synonymic variations remain sparse . Its molecular formula, C20_{20}H26_{26}N2_{2}O3_{3}S, incorporates a sulfonamide (-SO2_2NH-) bridge linking the tetralin system to a hydroxyethyl-dimethylaminophenyl substituent.

Structural Characteristics

The molecule’s architecture combines a partially hydrogenated naphthalene core with a polar sulfonamide group and a tertiary amine-bearing aromatic substituent (Fig. 1).

Core Framework

The 5,6,7,8-tetrahydronaphthalene (tetralin) system provides a semi-rigid bicyclic scaffold, reducing conformational flexibility compared to fully aromatic naphthalene. The sulfonamide group at position 2 introduces hydrogen-bonding capacity and acidity (pKa ~10–11 for analogous sulfonamides) .

Substituent Analysis

The N-linked 2-(4-(dimethylamino)phenyl)-2-hydroxyethyl group introduces:

  • Hydrophilicity: Via the hydroxyl (-OH) and dimethylamino (-N(CH3_3)2_2) moieties.

  • Steric bulk: The dimethylamino phenyl group creates steric hindrance, potentially influencing receptor binding or solubility.

  • pH-dependent ionization: The dimethylamino group (pKa ~8–9) may protonate under physiological conditions, enhancing water solubility .

Structural analogs, such as N-(4-(dimethylamino)phenethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (PubChem CID 16890444), lack the hydroxyl group but share similar electronic profiles .

Synthesis and Manufacturing Considerations

While explicit synthetic routes for this compound are undocumented, its preparation likely follows established sulfonamide coupling methodologies:

General Sulfonamide Synthesis

  • Sulfonyl Chloride Formation: Chlorination of 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid using PCl5_5 or SOCl2_2.

  • Amine Coupling: Reaction of the sulfonyl chloride with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine under basic conditions (e.g., pyridine or NaHCO3_3) .

Challenges:

  • Stability of the hydroxyl group during coupling may necessitate protective strategies (e.g., silylation).

  • Purification difficulties due to the compound’s polarity and potential for zwitterionic forms.

Physicochemical Properties

Experimental data on solubility, melting point, and stability remain unreported. Predictive models suggest:

Table 2: Predicted Physicochemical Properties

PropertyPredictionMethod/Model
LogP (Octanol-Water)2.8–3.5ChemAxon
Water Solubility~0.1–1 mg/mL (pH 7.4)ALOGPS
pKa9.2 (Dimethylamino), 10.4 (Sulfonamide)MarvinSketch

These estimates align with structurally related sulfonamides but require empirical validation .

Current Research and Knowledge Gaps

Critical Unanswered Questions

  • Synthetic Accessibility: Optimal protective groups and coupling conditions.

  • Biological Activity: Screening against therapeutic targets (e.g., kinases, ion channels).

  • Toxicological Profile: Acute and chronic toxicity in model organisms.

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